

Mass Spectrometry of 2-Bromo-3,5-dinitroaniline: A Comparative Guide

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Compound of Interest

Compound Name: 2-Bromo-3,5-dinitroaniline

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This guide provides a comparative analysis of the expected mass spectrometric behavior of **2-Bromo-3,5-dinitroaniline**. Due to the limited availability of direct experimental data for this specific analyte, this document focuses on a detailed comparison with structurally related compounds. By examining the fragmentation patterns of close isomers and analogues, we can infer the likely mass spectral characteristics of **2-Bromo-3,5-dinitroaniline**, offering valuable insights for researchers working with this and similar molecules.

Comparison of Mass Spectral Data

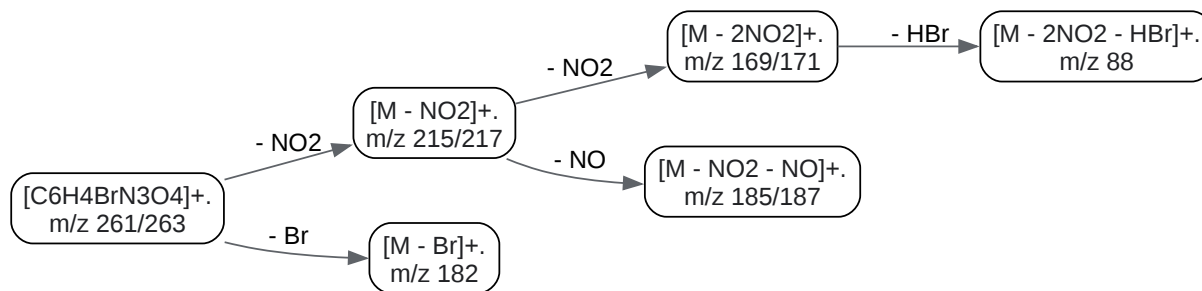
While no direct mass spectrum for **2-Bromo-3,5-dinitroaniline** is publicly available, we can predict its behavior by comparing it with the known mass spectral data of its isomer, 2-Bromo-4,6-dinitroaniline, and other similar halogenated nitroaromatic compounds. The molecular weight of **2-Bromo-3,5-dinitroaniline** is approximately 262.02 g/mol. We anticipate that its mass spectrum would exhibit a molecular ion peak ($[M]^+$) around m/z 261 and 263, corresponding to the two common isotopes of bromine (^{79}Br and ^{81}Br).

The following table summarizes the available mass spectral data for compounds structurally related to **2-Bromo-3,5-dinitroaniline**. This data provides a basis for predicting the fragmentation pathways and identifying characteristic ions.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Ionization Method | Key Mass Spectral Peaks (m/z) | Source |
|-----------------------------|-------------------|----------------------------|--------------------------------|--------------------------------------------------------------|--------|
| 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | 262.02 | GC-MS | 263, 261, 169 | [1] |
| 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | 262.02 | LC-ESI-QFT (Negative Ion Mode) | 259.93168, 218.9623, 212.93132, 199.936, 120.00941, 78.91896 | [1] |
| 2-Bromo-5-nitroaniline | C6H5BrN2O2 | 217.02 | Electron Ionization | Not specified | [2][3] |
| 2,4-Dinitroaniline | C6H5N3O4 | 183.12 | Electron Ionization | 183, 153, 137, 107, 91, 63 | [4] |
| 6-Chloro-2,4-dinitroaniline | C6H4ClN3O4 | 217.56 | Not specified | Not specified | [5] |

Predicted Fragmentation Pathway of 2-Bromo-3,5-dinitroaniline

Based on the fragmentation patterns of related nitroaromatic compounds, a plausible fragmentation pathway for **2-Bromo-3,5-dinitroaniline** under electron ionization (EI) can be proposed. The initial event would be the formation of the molecular ion. Subsequent fragmentation would likely involve the loss of nitro groups (-NO₂), followed by the elimination of other small molecules such as CO or HCN. The presence of bromine would result in characteristic isotopic patterns for bromine-containing fragments.



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Caption: Proposed electron ionization fragmentation pathway for **2-Bromo-3,5-dinitroaniline**.

Experimental Protocols

The following are examples of experimental protocols that could be adapted for the analysis of **2-Bromo-3,5-dinitroaniline**, based on methods used for its isomer, 2-Bromo-4,6-dinitroaniline[1].

Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).
- Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection: 1 µL of the sample in a suitable solvent (e.g., acetone or ethyl acetate) is injected in splitless mode.
- Temperature Program:
 - Initial oven temperature: 100°C, hold for 1 minute.
 - Ramp: Increase to 280°C at a rate of 15°C/min.

- Final hold: Hold at 280°C for 5 minutes.
- Mass Spectrometer Settings:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 50 to 350.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.

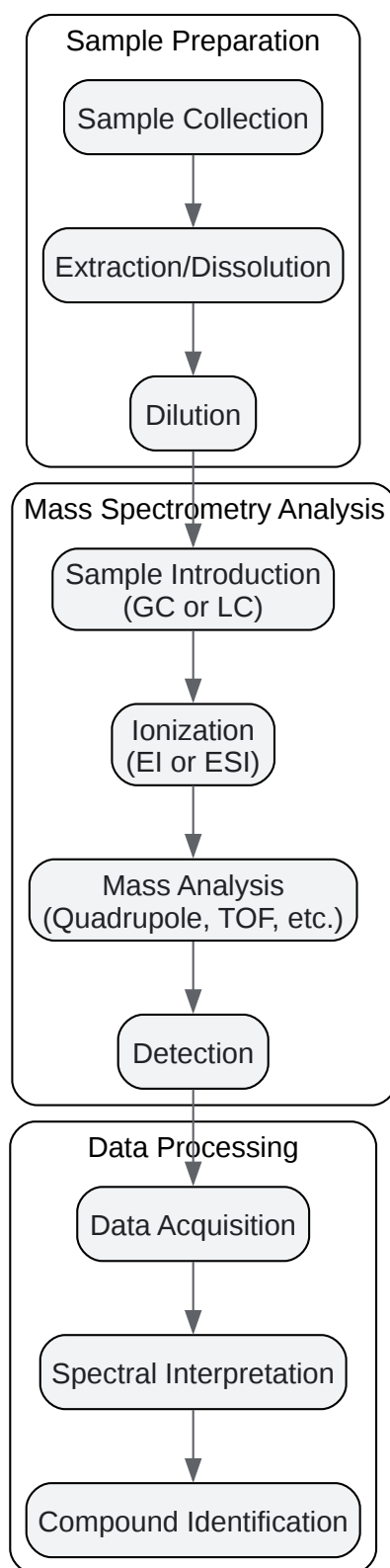
Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF MS)

- Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a QTOF mass spectrometer with an electrospray ionization source.
- Column: A reverse-phase C18 column (e.g., 100 mm length, 2.1 mm internal diameter, 1.7 µm particle size).
- Mobile Phase:
 - A: Water with 0.1% formic acid.
 - B: Acetonitrile with 0.1% formic acid.
- Gradient Elution:
 - Start with 5% B, hold for 1 minute.
 - Linearly increase to 95% B over 10 minutes.
 - Hold at 95% B for 2 minutes.
 - Return to initial conditions and equilibrate for 3 minutes.

- Flow Rate: 0.3 mL/min.
- Mass Spectrometer Settings:
 - Ionization Mode: Negative Ion Electrospray (ESI-).
 - Capillary Voltage: 3.5 kV.
 - Sampling Cone: 30 V.
 - Source Temperature: 120°C.
 - Desolvation Temperature: 350°C.
 - Mass Range: Scan from m/z 50 to 500.
 - Collision Energy: For MS/MS experiments, a collision energy ramp (e.g., 10-40 eV) can be applied to induce fragmentation.

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of a compound like **2-Bromo-3,5-dinitroaniline** using mass spectrometry.



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Caption: General workflow for mass spectrometry analysis.

In conclusion, while direct mass spectral data for **2-Bromo-3,5-dinitroaniline** is not readily available, a comprehensive understanding of its likely behavior can be achieved by comparing it to structurally similar compounds. The provided data on its isomers and analogues, along with the detailed experimental protocols and workflows, offer a solid foundation for researchers to develop and validate analytical methods for this and other related halogenated nitroaromatic compounds.

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